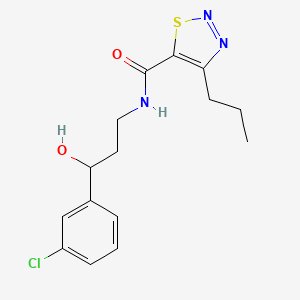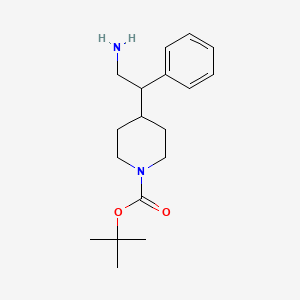
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . This compound is also used as an intermediate in the manufacture of fentanyl, as well as various related derivatives .
Synthesis Analysis
This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control due to its use in illicit fentanyl manufacture .Molecular Structure Analysis
The empirical formula of this compound is C18H28N2O2 . Its molecular weight is 304.43 . The SMILES string representation of this compound is O=C(N(CC1)CCC1C(C=C2)=CC=C2CCN)OC©©C .Chemical Reactions Analysis
As a semi-flexible linker in PROTAC development, the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical and Chemical Properties Analysis
This compound is a powder . It has a quality level of 100 and is suitable for use as a linker reagent . It should be stored at temperatures between 2-8°C . The compound has a density of 1.14±0.1 g/cm3 .Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation . This interaction leads to changes in the protein structure, marking them for degradation .
Biochemical Pathways
The compound affects the protein degradation pathway . By forming a ternary complex with the target proteins, it leads to their degradation . The downstream effects of this process can vary depending on the specific proteins that are targeted.
Result of Action
The primary result of the compound’s action is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the target proteins are involved in disease processes, their degradation could potentially ameliorate the disease symptoms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH and composition of the biological milieu, the presence of other interacting molecules, and the temperature.
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome . The compound acts as a semi-flexible linker in PROTACs, influencing the 3D orientation of the degrader and optimizing drug-like properties . It interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins, facilitating the formation of ternary complexes essential for targeted protein degradation .
Cellular Effects
This compound affects cellular processes by modulating protein levels through targeted degradation. This compound influences cell signaling pathways by degrading specific proteins involved in these pathways, thereby altering gene expression and cellular metabolism . For instance, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and induction of apoptosis . The compound’s ability to selectively degrade proteins makes it a valuable tool in studying cellular functions and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs. The compound binds to both the target protein and the E3 ubiquitin ligase, forming a ternary complex that brings the target protein in proximity to the ligase . This interaction facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The compound’s structure allows for optimal positioning of the target protein and E3 ligase, enhancing the efficiency of protein degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained protein degradation and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively degrades target proteins without causing significant toxicity . Higher doses may lead to adverse effects, including off-target protein degradation and toxicity . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve efficient protein degradation . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors that facilitate its conversion into active forms capable of binding to target proteins and E3 ubiquitin ligases . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach target proteins and E3 ligases to exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can interact with target proteins and E3 ubiquitin ligases . The compound’s localization is essential for its function, as it ensures that the target proteins are efficiently degraded in the appropriate cellular context .
Propiedades
IUPAC Name |
tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8,15-16H,9-13,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQTUJDNFHLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2,4,5-trifluoro-3-methoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2960024.png)
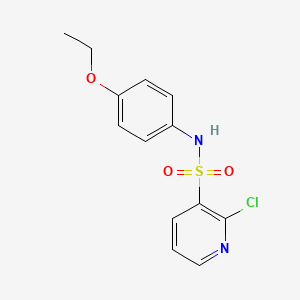
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2960027.png)
![2-amino-N-(butan-2-yl)-1-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)
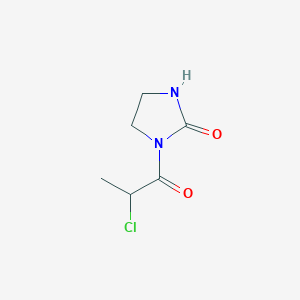
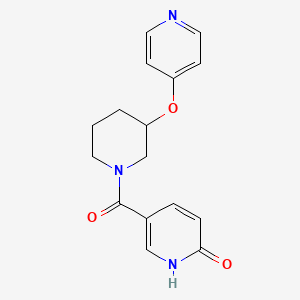

![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)
![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960034.png)
![2-Ethyl-3-hydroxybenzo[c]chromen-6-one](/img/structure/B2960037.png)
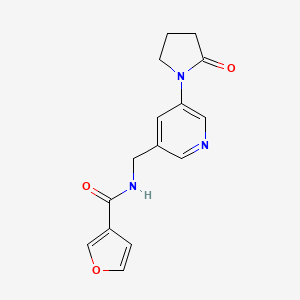
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2960040.png)

